H-Ala-D-Gln-OH

Overview

Description

“H-Ala-D-Gln-OH” is a dipeptide, a potential impurity of L-alanyl-L-glutamine used for glutamine supplementation . It is used in the synthesis of dipeptides which selectively activate natural killer NK cells . The dipeptides H-Ala-Gln-OH and H-Gly-Gln-OH are stable substitutes for Gln in cell culture media, which tolerate autoclaving and liberate a lower amount of undesired ammonia than Gln .

Synthesis Analysis

The synthesis of “H-Ala-D-Gln-OH” involves the biosynthesis of short oligopeptides, which has better cost efficiency and environmental-friendliness than conventional solid phase peptide synthesis and chemo-enzymatic synthesis . The synthesis of Ala-Gln in new chassis cells was investigated to prove that partial peptidase knockdown was beneficial to the accumulation of Ala-Gln .

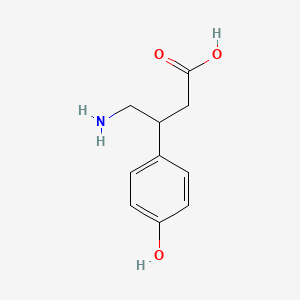

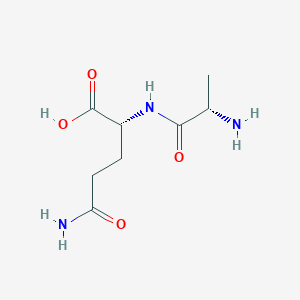

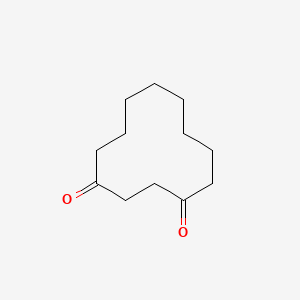

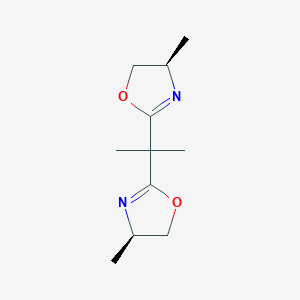

Molecular Structure Analysis

The molecular formula of “H-Ala-D-Gln-OH” is C₈H₁₅N₃O₄, with a molecular weight of 217.23 . The structure of “H-Ala-D-Gln-OH” is well defined and highly sensitive to both bone and side chain stereotopical modifications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Ala-D-Gln-OH” include a boiling point of 747.1±60.0 °C at 760 mmHg, a vapour pressure of 0.0±5.4 mmHg at 25°C, and an enthalpy of vaporization of 118.5±6.0 kJ/mol .

Scientific Research Applications

Protection against Liver Injury

Ala-Gln has been found to protect against lipopolysaccharide-induced liver injury in mice . It alleviates oxidative stress, inhibits inflammation, and regulates autophagy . The acute liver injury induced using lipopolysaccharide (LPS) and D-galactosamine (D-Gal) stimulation in mice was significantly attenuated after Ala-Gln treatment .

Antioxidant Properties

Ala-Gln is known to have antioxidant properties . It suppresses oxidative stress, which might be dependent on the elevation of SOD and GPX activities, and on GSH levels in the liver .

Inhibition of Inflammation

Ala-Gln inhibits inflammation . It clearly inhibited LPS/D-Gal exposure-induced macrophage accumulation and the production of proinflammatory factors in the liver .

Regulation of Autophagy

Ala-Gln regulates autophagy . This regulation is part of its protective effects against liver injury .

Biotechnological Production

Ala-Gln can be produced by immobilized Escherichia coli expressing amino acid ester acyltransferase . The immobilization technique has potential applications in the production of Ala-Gln by biotechnological method .

High Efficiency Production

Immobilization helps to achieve high efficiency production of Ala-Gln . The Ala-Gln by immobilization cell achieved the productivity of 2.79 mg/(min*mL-CV) without intermittent time .

Mechanism of Action

Target of Action

Ala-d-Gln, also known as (2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid or H-Ala-D-Gln-OH, is a dipeptide that primarily targets intestinal epithelial cells and muscle cells . These cells utilize Ala-d-Gln as a stable source of glutamine, an essential amino acid for cell proliferation and survival .

Mode of Action

Ala-d-Gln interacts with its target cells by providing a stable source of glutamine, which is crucial for various cellular functions. Upon entering the cells, Ala-d-Gln is hydrolyzed into its constituent amino acids, alanine and glutamine . Glutamine then serves as a key metabolic fuel for cell proliferation and survival .

Biochemical Pathways

Ala-d-Gln affects several biochemical pathways. It promotes the synthesis of MyoD1 protein, a crucial factor for muscle cell differentiation . It also upregulates the muscle ATP-storage phosphocreatine (PCr), maintaining the tricarboxylic acid (TCA) cycle anaplerosis, which is essential for energy production . Furthermore, Ala-d-Gln enhances the antioxidant capacity of cells by promoting the biosynthesis of glutathione (GSH), a major cellular antioxidant .

Pharmacokinetics

The pharmacokinetics of Ala-d-Gln involves its absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, Ala-d-Gln is absorbed and distributed to various tissues where it is metabolized into alanine and glutamine . The compound is stable to heat sterilization, making it less ammoniagenic than glutamine, which contributes to its advantages as a media component .

Result of Action

The action of Ala-d-Gln results in several molecular and cellular effects. It promotes cell proliferation and differentiation, particularly in muscle cells . It also enhances the cells’ energy production and antioxidant capacity, contributing to improved cell survival and function . Moreover, Ala-d-Gln stabilizes lipid membranes by suppressing glycerophospholipids metabolism, which can contribute to cell integrity .

Action Environment

The action of Ala-d-Gln can be influenced by various environmental factors. For instance, the compound is used as a substitute for glutamine in mammalian cell culture media due to the instability of glutamine in solution . Furthermore, the efficacy of Ala-d-Gln can be affected by the nutritional status of the cells, with the compound showing protective effects against cell injury caused by energy deprivation .

Safety and Hazards

Future Directions

The dipeptides H-Ala-Gln-OH and H-Gly-Gln-OH are stable substitutes for Gln in cell culture media, which tolerate autoclaving and liberate a lower amount of undesired ammonia than Gln. Ala-Gln and Gly-Gln have also found use as Gln sources in parenteral nutrition . This suggests that “H-Ala-D-Gln-OH” and similar dipeptides could have potential applications in medical and scientific research, particularly in the field of cell culture and nutrition.

properties

IUPAC Name |

(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-D-Gln-OH | |

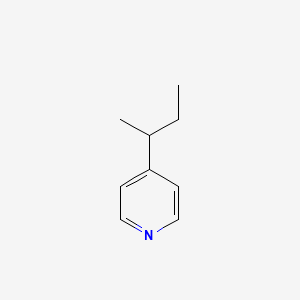

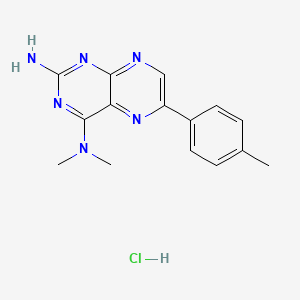

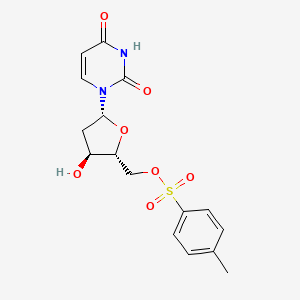

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

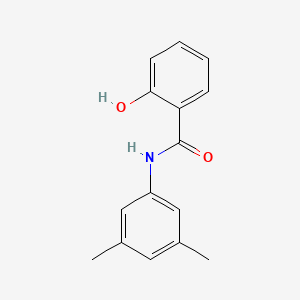

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3326661.png)

![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)

![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)